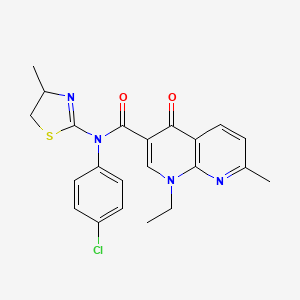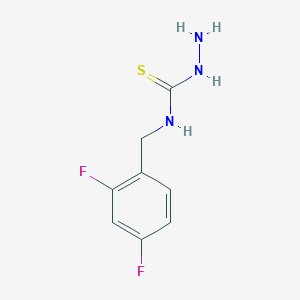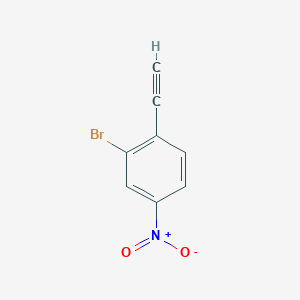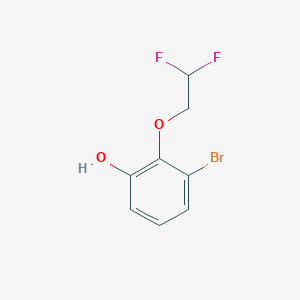
3-Bromo-2-(2,2-difluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The difluoroethoxy group is then introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
3-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a difluoroethoxyphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a phenol group.
3-Bromo-2-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-Bromo-3,3,3-trifluoropropene: A related organofluorine compound with different functional groups. The uniqueness of this compound lies in its specific combination of bromine, difluoroethoxy, and phenol groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7BrF2O2 |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
3-bromo-2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2 |
InChI-Schlüssel |
KESKXSHXQQJZMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
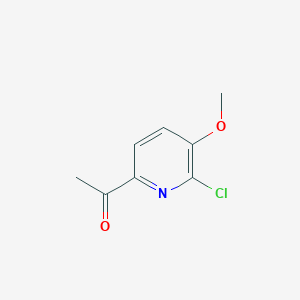
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
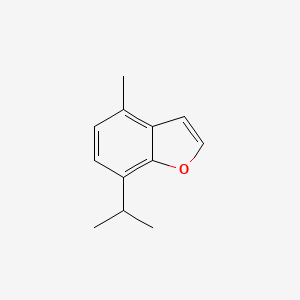
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
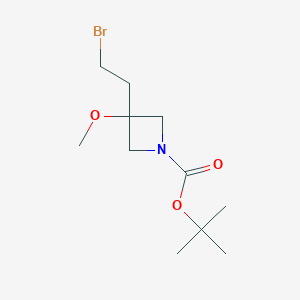
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
